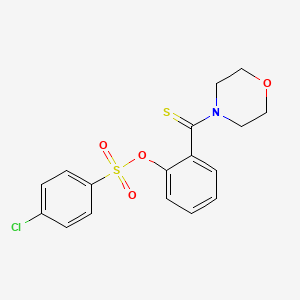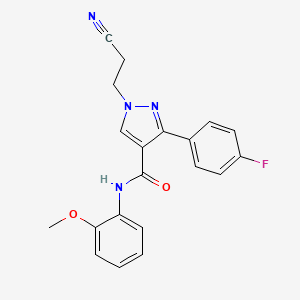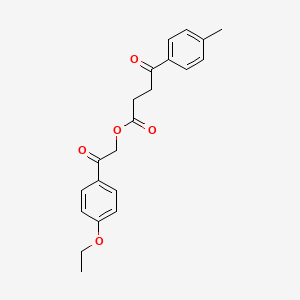
5-bromo-2-heptyl-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-heptyl-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindoline derivatives. It is also known as NKH477 and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 5-bromo-2-heptyl-1H-isoindole-1,3(2H)-dione involves the inhibition of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE). PDE is an enzyme that degrades cAMP, which is an important signaling molecule in various cellular processes. By inhibiting PDE, 5-bromo-2-heptyl-1H-isoindole-1,3(2H)-dione increases the levels of cAMP, leading to the activation of various downstream signaling pathways.
Biochemical and physiological effects:
5-bromo-2-heptyl-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of hepatic stellate cells, which are responsible for liver fibrosis. It has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines in various cell types. Additionally, it has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-bromo-2-heptyl-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity for PDE inhibition. This allows for the selective activation of downstream signaling pathways that are involved in various cellular processes. However, one of the limitations is its solubility in aqueous solutions, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for the research on 5-bromo-2-heptyl-1H-isoindole-1,3(2H)-dione. One direction is the investigation of its potential use in the treatment of other fibrotic diseases such as pulmonary fibrosis and cardiac fibrosis. Another direction is the investigation of its potential use in combination with other anti-cancer drugs for the treatment of cancer. Additionally, the development of more soluble analogs of 5-bromo-2-heptyl-1H-isoindole-1,3(2H)-dione could improve its use in lab experiments and potentially in clinical settings.
Conclusion:
In conclusion, 5-bromo-2-heptyl-1H-isoindole-1,3(2H)-dione is a chemical compound that has been extensively studied for its potential therapeutic applications. Its specificity for PDE inhibition and its anti-fibrotic, anti-inflammatory, and anti-proliferative effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to investigate its potential use in clinical settings.
Synthesemethoden
The synthesis of 5-bromo-2-heptyl-1H-isoindole-1,3(2H)-dione involves the reaction of heptylamine with 5-bromo-2-chloroisophthalic acid in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-heptyl-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-fibrotic, anti-inflammatory, and anti-proliferative effects in various in vitro and in vivo models. It has also been investigated for its potential use in the treatment of liver fibrosis, renal fibrosis, and cancer.
Eigenschaften
IUPAC Name |
5-bromo-2-heptylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO2/c1-2-3-4-5-6-9-17-14(18)12-8-7-11(16)10-13(12)15(17)19/h7-8,10H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWYRXPUYAWSSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=O)C2=C(C1=O)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[({5-[(2,4-dinitrophenyl)amino]-2-methylphenyl}imino)methyl]-3-hydroxy-N-(2-methylphenyl)-2-naphthamide](/img/structure/B5180797.png)
![3-(4-morpholinylsulfonyl)-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5180805.png)
![methyl 2-chloro-5-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B5180806.png)

![4-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5180815.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[4-(2-thienyl)butanoyl]-4-piperidinecarboxamide](/img/structure/B5180823.png)
![3-[(4-benzyl-1-piperidinyl)methyl]phenol](/img/structure/B5180826.png)


![tetrahydro-2-furanylmethyl 2,7,7-trimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5180860.png)
![ethyl 4-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}amino)benzoate](/img/structure/B5180868.png)

![7-[(2-bromobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5180887.png)